1-(2-Methoxy-4-nitrophenyl)piperidine

Organic Synthesis Medicinal Chemistry Process Chemistry

1-(2-Methoxy-4-nitrophenyl)piperidine (CAS 118450-89-8) is an N-arylpiperidine building block with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol. Its structure features a piperidine ring N-linked to a 2-methoxy-4-nitrophenyl group, giving it distinct electronic properties compared to other nitrophenylpiperidine regioisomers.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 118450-89-8
Cat. No. B3059706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-4-nitrophenyl)piperidine
CAS118450-89-8
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2
InChIInChI=1S/C12H16N2O3/c1-17-12-9-10(14(15)16)5-6-11(12)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3
InChIKeyLLZSTLUJAGNBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxy-4-nitrophenyl)piperidine (CAS 118450-89-8): Sourcing and Baseline Characteristics


1-(2-Methoxy-4-nitrophenyl)piperidine (CAS 118450-89-8) is an N-arylpiperidine building block with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol. Its structure features a piperidine ring N-linked to a 2-methoxy-4-nitrophenyl group, giving it distinct electronic properties compared to other nitrophenylpiperidine regioisomers . Commercially, it is typically offered at a purity of ≥95% and is primarily used as a synthetic intermediate in medicinal chemistry and organic synthesis .

Why 1-(2-Methoxy-4-nitrophenyl)piperidine Cannot Be Substituted with Generic Nitrophenylpiperidines


The precise substitution pattern on the phenyl ring of 1-(2-Methoxy-4-nitrophenyl)piperidine is critical for downstream reactivity and biological target interactions. The presence of the 2-methoxy group increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution and cross-coupling reactions compared to its unsubstituted or fluoro-substituted counterparts. Conversely, the 4-nitro group provides a handle for reduction to the corresponding aniline, a common pharmacophore in drug discovery. Using a generic nitrophenylpiperidine such as 1-(4-nitrophenyl)piperidine would eliminate the 2-methoxy directing group and its attendant electronic effects, potentially derailing a multi-step synthesis or altering the activity of a final drug candidate .

Quantitative Differentiation of 1-(2-Methoxy-4-nitrophenyl)piperidine: A Comparator-Based Evidence Guide


Synthetic Yield Comparison: Nucleophilic Aromatic Substitution with Methanol vs. Fluorine Displacement

The synthesis of 1-(2-methoxy-4-nitrophenyl)piperidine from the corresponding 2-fluoro analog proceeds via nucleophilic aromatic substitution. This method yields the target compound in 84% isolated yield after column chromatography, as reported in a patent preparation . This yield represents a practical and scalable route. For comparison, a similar nucleophilic aromatic substitution using methanol on an unactivated aryl halide often requires harsher conditions and results in significantly lower yields (<50%) [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Commercially Available Purity and Price Point Comparison for Nitrophenylpiperidine Isomers

1-(2-Methoxy-4-nitrophenyl)piperidine is offered by major chemical suppliers (e.g., Sigma-Aldrich) as an AldrichCPR product with a purity of ≥95%. While a direct head-to-head price comparison is subject to market fluctuation, a review of analogous nitrophenylpiperidine isomers shows that 1-(2-fluoro-4-nitrophenyl)piperidine is also widely available at similar purity levels (≥97%) . The methoxy-substituted compound is differentiated by its utility as a precursor to a 2-methoxyaniline derivative, whereas the fluoro-substituted analog is more often used as an electrophile for further SnAr reactions. This distinction makes the methoxy compound a more strategic choice for projects requiring a specific electron-donating group at the ortho position.

Procurement Chemical Sourcing Analytical Chemistry

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. 2-Fluoro Analog

The replacement of a fluorine atom with a methoxy group significantly alters the physicochemical properties of the molecule. The computed LogP for 1-(2-methoxy-4-nitrophenyl)piperidine is 3.18, while the corresponding value for 1-(2-fluoro-4-nitrophenyl)piperidine is lower (calculated ~2.0-2.5), indicating the methoxy derivative is more lipophilic . Furthermore, the methoxy compound has 2 hydrogen bond acceptors (the nitro and methoxy oxygens) and 0 hydrogen bond donors. The fluoro analog has 1 H-bond acceptor (nitro group) and fluorine is a weak acceptor. This difference in polarity and hydrogen bonding can impact solubility, membrane permeability, and target binding in a biological context .

Medicinal Chemistry Drug Design ADME Properties

Limited Direct Biological Activity: A Key Differentiator from Pharmacologically Optimized Analogs

Screening data from the BindingDB database indicates that 1-(2-methoxy-4-nitrophenyl)piperidine shows weak inhibition (IC50 = 19 µM) against Tyrosine-protein phosphatase non-receptor type 2 (TC-PTP) [1]. It also shows no inhibition against acetylcholinesterase at 26 µM [2]. In contrast, structurally optimized piperidine derivatives, such as those disclosed in patent US11192850, exhibit nanomolar potency (e.g., IC50 = 1.27 µM) against related phosphatase targets . This lack of potent activity confirms the compound's primary utility as a synthetic intermediate or a negative control in assays, rather than as a direct pharmacological tool. This is a critical selection criterion: researchers seeking an active compound should not select this one.

Chemical Biology Drug Discovery Target Validation

Optimal Use Cases for 1-(2-Methoxy-4-nitrophenyl)piperidine in R&D and Industrial Settings


Synthesis of 2-Methoxyaniline-Derived Pharmacophores

The primary, validated use case for 1-(2-methoxy-4-nitrophenyl)piperidine is as a precursor to 2-methoxy-4-(piperidin-1-yl)aniline. Reduction of the nitro group (e.g., using H2/Pd-C or SnCl2) yields a versatile aniline intermediate. This aniline can then be further functionalized via amide coupling, sulfonamide formation, or diazonium chemistry to generate diverse compound libraries for drug discovery programs targeting kinases, GPCRs, or ion channels. The established 84% yield for its synthesis from the fluoro-precursor supports its efficient procurement for this purpose .

Electrophilic Aromatic Substitution (EAS) Template for Ortho/para-Directing Studies

The 2-methoxy group in this compound is a strong ortho/para-directing activator for electrophilic aromatic substitution, while the 4-nitro group is a strong deactivator. This combination creates a unique electronic landscape on the aromatic ring. The compound serves as an excellent model substrate for studying the interplay between activating and deactivating groups in EAS reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to direct substitution to specific, otherwise less favored, positions. Its higher lipophilicity compared to fluoro analogs can also be exploited in extraction and purification steps following such reactions .

Negative Control or Inactive Probe in Biological Assays

Given its weak or negligible activity against common screening targets like TC-PTP (IC50 ~19 µM) and acetylcholinesterase (no inhibition at 26 µM), this compound is well-suited as a negative control in biochemical and cell-based assays. When screening a library of piperidine-containing analogs, this compound can be used to establish a baseline for inactivity, confirming that any observed biological effect is due to specific structural modifications on the core scaffold rather than the core scaffold itself [1].

Process Chemistry Development and Scale-Up Studies

The robust and high-yielding synthesis of 1-(2-methoxy-4-nitrophenyl)piperidine from 1-(2-fluoro-4-nitrophenyl)piperidine (84% yield) makes it an ideal candidate for undergraduate and graduate organic chemistry teaching labs. It demonstrates the principles of nucleophilic aromatic substitution (SnAr) on an activated aromatic ring and provides hands-on experience with reaction set-up under reflux, work-up, extraction, and column chromatography. The product is a solid, facilitating characterization and yield calculation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methoxy-4-nitrophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.